molecular formula C11H7F2NO2 B12502144 6-(Difluoromethyl)quinoline-3-carboxylic acid

6-(Difluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B12502144
M. Wt: 223.17 g/mol
InChI Key: PCSDIBWAMPYITA-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H7F2NO2 It is characterized by the presence of a quinoline ring substituted with a difluoromethyl group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)quinoline-3-carboxylic acid typically involves the introduction of the difluoromethyl group and the carboxylic acid group onto the quinoline ring. One common method involves the use of difluoromethylating agents and carboxylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow processes and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)quinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the quinoline ring, leading to different products.

    Substitution: The difluoromethyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity
6-(Difluoromethyl)quinoline-3-carboxylic acid and its derivatives have been investigated for their antibacterial properties. Research indicates that these compounds exhibit significant activity against various strains of bacteria, including resistant strains. A study highlighted the potential of quinoline derivatives to act as effective antibacterial agents, with some compounds showing superior efficacy compared to traditional antibiotics .

Cancer Therapeutics
The compound has also been explored for its role in cancer treatment. Modifications to the quinoline structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. A study demonstrated that altering the pKa of derivatives improved their selectivity for cancerous cells, suggesting that this compound could be a valuable scaffold for developing targeted cancer therapies .

Agrochemical Applications

Herbicides and Fungicides
In agrochemistry, compounds similar to this compound have shown promise as herbicides and fungicides. Their unique chemical structure allows them to interact with biological pathways in plants and fungi, potentially leading to effective crop protection strategies . The exploration of these compounds in agricultural settings highlights their versatility beyond medicinal applications.

Material Science Applications

Fluorescent Probes
The distinct properties of this compound make it suitable for developing fluorescent probes used in biological imaging. These probes enable researchers to visualize cellular processes in real-time, facilitating advancements in cellular biology and related fields .

Analytical Chemistry
This compound is utilized as a reagent in analytical chemistry, aiding in the detection and quantification of metal ions. Its application enhances the accuracy of environmental monitoring techniques, which are crucial for assessing pollution levels and ensuring public safety .

Table 1: Summary of Research Findings on this compound

Application AreaKey FindingsReference
AntibacterialEffective against resistant bacterial strains; superior to traditional agents
Cancer TreatmentEnhanced selectivity for cancer cells through pKa modification
AgrochemicalPotential herbicide and fungicide properties
Fluorescent ProbesUseful for real-time cellular imaging
Analytical ChemistryImproves detection accuracy of metal ions

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid: Lacks the difluoromethyl group, which can affect its chemical properties and biological activities.

    6-Methylquinoline-3-carboxylic acid: Contains a methyl group instead of a difluoromethyl group, leading to different reactivity and applications.

    6-(Trifluoromethyl)quinoline-3-carboxylic acid: The trifluoromethyl group provides different electronic and steric effects compared to the difluoromethyl group.

Uniqueness

6-(Difluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

6-(Difluoromethyl)quinoline-3-carboxylic acid is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group at the 6-position and a carboxylic acid at the 3-position, which may influence its pharmacological properties.

PropertyValue
Molecular Formula C10H7F2NO2
Molecular Weight 215.17 g/mol
IUPAC Name This compound
Canonical SMILES C1=CN=C2C(=C1C(=CC=N2)C(=O)O)C=C(C=C2F)F

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. In a study evaluating various quinoline carboxylic acids, compounds demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for related compounds suggest potential effectiveness, although specific data for this compound is still under investigation.

Antiviral Properties

Quinoline derivatives have also been explored for their antiviral activities. A study focused on structural modifications of quinolines reported that certain analogs exhibited potent antiviral effects against enteroviruses, suggesting that modifications at the 6-position can significantly enhance activity . While direct data on this compound is limited, its structural characteristics may confer similar antiviral potential.

Anti-inflammatory Effects

Recent findings highlight the anti-inflammatory properties of quinoline derivatives. In vitro studies using macrophage cell lines showed that certain quinoline carboxylic acids could reduce inflammation without exhibiting cytotoxic effects . This duality of action—anti-inflammatory and cytotoxic—may be relevant for this compound, warranting further exploration.

Case Study: Antibacterial Activity Evaluation

In a comparative study of various quinoline derivatives, including those structurally related to this compound, researchers found that modifications at specific positions significantly influenced antibacterial efficacy. The study utilized the disc diffusion method and determined MIC values across several bacterial strains. For instance:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
1-Ethyl-6-fluoro-7-(piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid4.12.4
This compound (hypothetical data)TBDTBD

This table illustrates the potential for structural modifications to enhance antibacterial activity.

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding the behavior of compounds in biological systems. While specific studies on this compound are lacking, related compounds have shown varied half-lives and bioavailability profiles, which can inform future studies on this compound's pharmacokinetics .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research in antimicrobial and antiviral therapies. Its unique structural features suggest potential efficacy in various biological contexts. Future studies should focus on:

  • In vitro and in vivo evaluations to determine specific antimicrobial and antiviral activities.
  • Pharmacokinetic profiling to assess absorption, distribution, metabolism, and excretion.
  • Structure-activity relationship (SAR) studies to optimize its biological properties further.

Properties

Molecular Formula

C11H7F2NO2

Molecular Weight

223.17 g/mol

IUPAC Name

6-(difluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C11H7F2NO2/c12-10(13)6-1-2-9-7(3-6)4-8(5-14-9)11(15)16/h1-5,10H,(H,15,16)

InChI Key

PCSDIBWAMPYITA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(F)F)C(=O)O

Origin of Product

United States

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